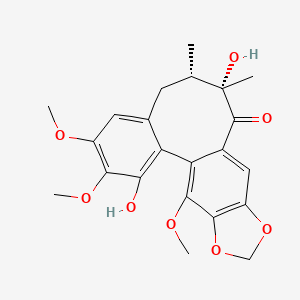
KadoblongifolinA
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
KadoblongifolinA is a chemical compound isolated from the plant Garcinia oblongifolia, which belongs to the Clusiaceae family. This compound has garnered significant attention due to its diverse biological activities, including anti-inflammatory, antiviral, and anticancer properties . The unique structure of this compound, characterized by its polyprenylated acylphloroglucinol core, makes it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of KadoblongifolinA involves several steps, starting with the extraction of the compound from the Garcinia oblongifolia plant. The extraction process typically employs solvents such as methanol or ethanol to isolate the compound from the plant material. Following extraction, the compound undergoes purification through chromatographic techniques.
Industrial Production Methods: Industrial production of this compound is still in its nascent stages, primarily due to the complexity of its structure and the challenges associated with its large-scale synthesis. Current methods focus on optimizing the extraction and purification processes to increase yield and purity. Advances in biotechnological approaches, such as microbial fermentation, are being explored to facilitate the industrial production of this compound.
Chemical Reactions Analysis
Types of Reactions: KadoblongifolinA undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: The compound can be reduced to form different reduced products.
Substitution: this compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Various nucleophiles and electrophiles can be employed under different conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield quinones, while reduction can produce alcohols or hydrocarbons.
Scientific Research Applications
KadoblongifolinA has a wide range of scientific research applications, including:
Chemistry: It serves as a model compound for studying polyprenylated acylphloroglucinols and their reactivity.
Biology: The compound’s biological activities make it a valuable tool for investigating cellular processes and pathways.
Medicine: this compound’s anticancer, antiviral, and anti-inflammatory properties are being explored for potential therapeutic applications.
Mechanism of Action
The mechanism of action of KadoblongifolinA involves its interaction with various molecular targets and pathways. The compound has been shown to inhibit key enzymes and signaling pathways involved in inflammation, viral replication, and cancer cell proliferation . For example, it can modulate the activity of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs), leading to the suppression of inflammatory responses and the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Oblongifolin C: Known for its anticancer properties and ability to induce autophagy.
Guttiferone K: Exhibits strong anticancer and anti-inflammatory activities.
Properties
Molecular Formula |
C22H24O8 |
|---|---|
Molecular Weight |
416.4 g/mol |
IUPAC Name |
(9S,10S)-3,10-dihydroxy-4,5,19-trimethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-11-one |
InChI |
InChI=1S/C22H24O8/c1-10-6-11-7-13(26-3)18(27-4)17(23)15(11)16-12(21(24)22(10,2)25)8-14-19(20(16)28-5)30-9-29-14/h7-8,10,23,25H,6,9H2,1-5H3/t10-,22-/m0/s1 |
InChI Key |
URCZSBOZRLIBSS-MGUXCZDKSA-N |
Isomeric SMILES |
C[C@H]1CC2=CC(=C(C(=C2C3=C(C4=C(C=C3C(=O)[C@@]1(C)O)OCO4)OC)O)OC)OC |
Canonical SMILES |
CC1CC2=CC(=C(C(=C2C3=C(C4=C(C=C3C(=O)C1(C)O)OCO4)OC)O)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















